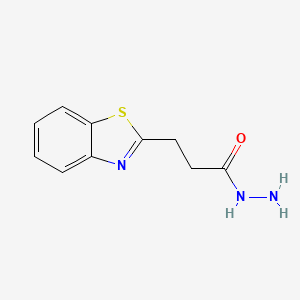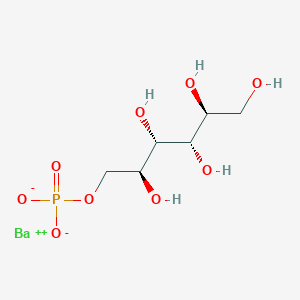
D-Mannitol 1-phosphate barium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Mannitol 1-phosphate barium: is a chemical compound with the molecular formula C6H13O9PBa. It is a white crystalline powder that is soluble in water and has a molecular weight of 422.4 g/mol. This compound is used in various fields such as medical research, environmental research, and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Mannitol 1-phosphate barium can be synthesized through the phosphorylation of D-mannitol. The reaction involves the use of phosphorylating agents such as phosphorus oxychloride or phosphorus pentachloride in the presence of a base like pyridine. The reaction is typically carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods: Industrial production of this compound involves the enzymatic conversion of fructose-6-phosphate to mannitol-1-phosphate, followed by the addition of barium ions to form the barium salt. This method is preferred due to its higher yield and specificity .
Analyse Chemischer Reaktionen
Types of Reactions: D-Mannitol 1-phosphate barium undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce D-mannitol and phosphate ions.
Oxidation: It can be oxidized to form D-mannitol-1,6-bisphosphate under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Typically involves the use of water and a catalyst such as an acid or base.
Oxidation: Requires oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed:
Hydrolysis: Produces D-mannitol and phosphate ions.
Oxidation: Forms D-mannitol-1,6-bisphosphate.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Mannitol 1-phosphate barium is used as a reagent in various chemical reactions and as a standard in analytical chemistry .
Biology: In biological research, it is used to study metabolic pathways involving mannitol and its derivatives .
Medicine: The compound is used in medical research to investigate its potential therapeutic effects, particularly in the treatment of conditions like cystic fibrosis and intracranial pressure .
Industry: In industrial applications, this compound is used in the production of mannitol, a sugar alcohol used as a sweetener and in pharmaceuticals .
Wirkmechanismus
D-Mannitol 1-phosphate barium exerts its effects by participating in the phosphoenolpyruvate-dependent phosphotransferase system, a major mechanism used by bacteria for carbohydrate uptake . It is also involved in the metabolism of fructose and mannose, where it is converted to D-mannitol and phosphate ions by the enzyme mannitol-1-phosphatase .
Vergleich Mit ähnlichen Verbindungen
- D-Mannitol 1-phosphate lithium salt
- D-Mannitol 1-phosphate sodium salt
- D-Mannitol 1-phosphate calcium salt
Comparison: D-Mannitol 1-phosphate barium is unique due to its specific barium ion, which imparts different solubility and reactivity properties compared to its lithium, sodium, and calcium counterparts . This uniqueness makes it suitable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C6H13BaO9P |
|---|---|
Molekulargewicht |
397.46 g/mol |
IUPAC-Name |
barium(2+);[(2S,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexyl] phosphate |
InChI |
InChI=1S/C6H15O9P.Ba/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h3-11H,1-2H2,(H2,12,13,14);/q;+2/p-2/t3-,4-,5-,6-;/m0./s1 |
InChI-Schlüssel |
ANEIDNTXSPRLJW-DEZHIRTDSA-L |
Isomerische SMILES |
C([C@@H]([C@@H]([C@H]([C@H](COP(=O)([O-])[O-])O)O)O)O)O.[Ba+2] |
Kanonische SMILES |
C(C(C(C(C(COP(=O)([O-])[O-])O)O)O)O)O.[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3aR,4S,6aR,8S,9aR,9bR)-8-hydroxy-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (E)-3-hydroxy-2-methylprop-2-enoate](/img/structure/B13819577.png)


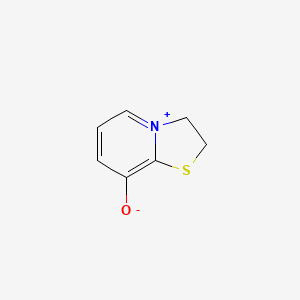
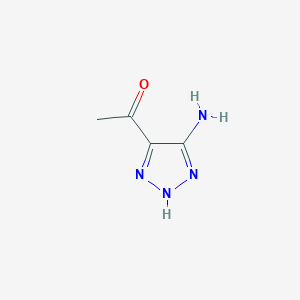


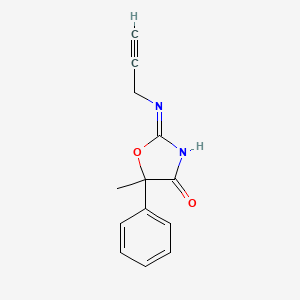
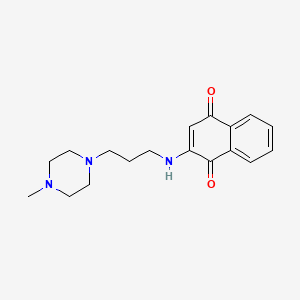
![5,7-dihydroxy-8-[(3R,4S)-3-hydroxy-1-methylpiperidin-4-yl]-2-methylchromen-4-one](/img/structure/B13819633.png)
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol](/img/structure/B13819644.png)
